molecular formula C18H16ClNO3 B2851334 7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 892710-08-6

7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2851334
CAS No.: 892710-08-6
M. Wt: 329.78
InChI Key: NNHZSPYGYBTKGH-UHFFFAOYSA-N
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Description

7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic organic compound that belongs to the class of isochromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the following steps:

    Formation of Isochromene Core: The isochromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a phenylacetic acid derivative, under acidic or basic conditions.

    Introduction of Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Amide Formation: The final step involves the formation of the carboxamide group through a condensation reaction between the carboxylic acid and an amine, such as 2-phenylethylamine, in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the isochromene core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with alcohol groups.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes due to the presence of the isochromene core.

    Antimicrobial Activity: Possible antimicrobial properties against bacteria and fungi.

Medicine

    Drug Development: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the isochromene core and the phenylethyl group may facilitate binding to specific sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Isochromene Derivatives: Compounds with similar isochromene cores but different substituents.

    Phenylethylamides: Compounds with similar phenylethylamide groups but different core structures.

Uniqueness

7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide is unique due to the specific combination of the isochromene core, the chloro substituent, and the phenylethylamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c19-14-7-6-13-10-16(23-18(22)15(13)11-14)17(21)20-9-8-12-4-2-1-3-5-12/h1-7,11,16H,8-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHZSPYGYBTKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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